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molecular formula C16H14BrFN2O3 B5020299 ethyl 4-({[(4-bromo-2-fluorophenyl)amino]carbonyl}amino)benzoate

ethyl 4-({[(4-bromo-2-fluorophenyl)amino]carbonyl}amino)benzoate

Cat. No. B5020299
M. Wt: 381.20 g/mol
InChI Key: FEXKATDPXVMOKH-UHFFFAOYSA-N
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Patent
US09115092B2

Procedure details

To a solution of 4-bromo-2-fluoroaniline (0.5 g, 0.0026 mol) and TEA (0.38 mL, 0.0026 mol) in DCM (15 mL) was added ethyl 4-isocyanatobenzoate (0.503 g, 0.0026 mol). The reaction mixture was stirred at room temperature for 3 h. The white solid was obtained and was filtered and dried to afford the title compound [0.7 g, 70%]; LC-MS (ESI): Calculated mass: 380.0; Observed mass: 381.0 [M+H]+ (RT: 1.78 min).
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
0.503 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Yield
70%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:8]=[CH:7][C:5]([NH2:6])=[C:4]([F:9])[CH:3]=1.[N:10]([C:13]1[CH:23]=[CH:22][C:16]([C:17]([O:19][CH2:20][CH3:21])=[O:18])=[CH:15][CH:14]=1)=[C:11]=[O:12]>C(Cl)Cl>[CH2:20]([O:19][C:17](=[O:18])[C:16]1[CH:22]=[CH:23][C:13]([NH:10][C:11]([NH:6][C:5]2[CH:7]=[CH:8][C:2]([Br:1])=[CH:3][C:4]=2[F:9])=[O:12])=[CH:14][CH:15]=1)[CH3:21]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
BrC1=CC(=C(N)C=C1)F
Name
TEA
Quantity
0.38 mL
Type
reactant
Smiles
Name
Quantity
0.503 g
Type
reactant
Smiles
N(=C=O)C1=CC=C(C(=O)OCC)C=C1
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The white solid was obtained
FILTRATION
Type
FILTRATION
Details
was filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)OC(C1=CC=C(C=C1)NC(=O)NC1=C(C=C(C=C1)Br)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 0.7 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 70.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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